N-(4-Chloro-3-methoxyphenyl)tetrahydro-2H-pyran-4-amine
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Overview
Description
N-(4-Chloro-3-methoxyphenyl)tetrahydro-2H-pyran-4-amine is a chemical compound that belongs to the class of tetrahydropyran derivatives. This compound is characterized by the presence of a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom, and an amine group attached to the ring. The compound also features a 4-chloro-3-methoxyphenyl group, which adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-methoxyphenyl)tetrahydro-2H-pyran-4-amine typically involves the reaction of 4-chloro-3-methoxyaniline with tetrahydro-2H-pyran-4-one under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. The compound is typically purified through crystallization or chromatography techniques to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-3-methoxyphenyl)tetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
N-(4-Chloro-3-methoxyphenyl)tetrahydro-2H-pyran-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(4-Chloro-3-methoxyphenyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
4-Aminotetrahydropyran: A similar compound with a tetrahydropyran ring and an amine group.
2-Amino-4H-pyran-3-carbonitrile: Another compound with a pyran ring and an amino group, but with different substituents.
Uniqueness
N-(4-Chloro-3-methoxyphenyl)tetrahydro-2H-pyran-4-amine is unique due to the presence of the 4-chloro-3-methoxyphenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16ClNO2 |
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Molecular Weight |
241.71 g/mol |
IUPAC Name |
N-(4-chloro-3-methoxyphenyl)oxan-4-amine |
InChI |
InChI=1S/C12H16ClNO2/c1-15-12-8-10(2-3-11(12)13)14-9-4-6-16-7-5-9/h2-3,8-9,14H,4-7H2,1H3 |
InChI Key |
QFROJYVFYSKEDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC2CCOCC2)Cl |
Origin of Product |
United States |
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